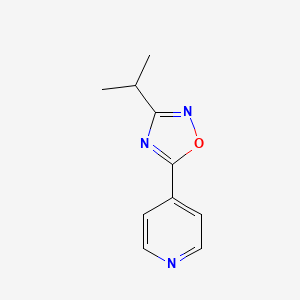

3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

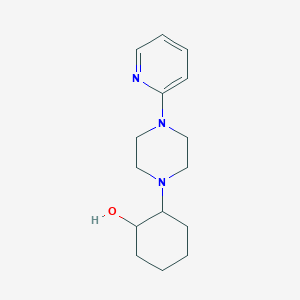

The compound “3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The pyridinyl group in the compound indicates the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the oxadiazole and pyridine rings, along with an isopropyl substituent . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions, particularly those involving the nitrogen and oxygen atoms in the oxadiazole ring . They can act as ligands in coordination chemistry, and can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . Oxadiazoles are generally stable compounds, and their properties can be influenced by the nature of the substituents on the ring .Scientific Research Applications

Electronic and Photonic Materials

A Universal Electron-Transporting Material : The study by Cheng-Hung Shih et al. (2015) introduced m-terphenyl oxadiazole derivatives, including a compound structurally related to "3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole", as electron transporters and hole/exciton blockers for phosphorescent organic light-emitting diodes (OLEDs). These materials showcased high electron mobilities and efficiencies, indicating their utility in developing high-performance electronic and photonic devices ACS Applied Materials & Interfaces.

Antimicrobial and Anticancer Agents

Antimicrobial Activities : A study by Hacer Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with oxadiazole moieties that showed promising antimicrobial activities. This highlights the potential of oxadiazole derivatives in the development of new antimicrobial agents European Journal of Medicinal Chemistry.

Anticancer Evaluation : The research by N. Y. Megally Abdo and M. Kamel (2015) presented the synthesis and anticancer evaluation of oxadiazoles, thiadiazoles, triazoles, and Mannich bases derived from isonicotinic acid hydrazide. Several compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting the potential of such derivatives in cancer therapy Chemical & Pharmaceutical Bulletin.

Coordination Polymers and Luminescence Sensing

Synthesis and Characterization of Coordination Polymers : B. Ding et al. (2017) reported the design and synthesis of coordination polymers with oxadiazol-pyridine ligands, demonstrating varied structural diversities and solid-state luminescent properties. One of the complexes showed high sensitivity and quenching efficiency for Cr2O72− ions in aqueous solutions, indicating its potential application in environmental monitoring and sensing RSC Advances.

Drug Discovery and Molecular Target Identification

Apoptosis Inducers and Anticancer Agents : The study by Han-Zhong Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. The research revealed the molecular target as TIP47, an IGF II receptor-binding protein, showcasing the role of oxadiazole derivatives in unveiling new therapeutic pathways Journal of Medicinal Chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole” would likely involve further exploration of its synthesis, properties, and potential applications . This could include studies on its biological activity, its potential uses in materials science, and the development of new synthetic methods .

Properties

IUPAC Name |

3-propan-2-yl-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCPETCOMACDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)